1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol
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Overview
Description
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol is a halogenated organic compound characterized by the presence of bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol can be synthesized through the bromination of 1,1,4,4-tetranitrobutane-2,3-diol. The reaction is typically carried out in 60% acetic acid, yielding the desired product in satisfactory amounts . Another method involves the nitration of the corresponding diols using a mixture of trifluoroacetic anhydride and nitric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the bromine and nitro groups.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Nitration Reactions: The compound can be further nitrated to form dinitrates.
Common Reagents and Conditions:
Bromination: Typically carried out in acetic acid.
Nitration: Utilizes a mixture of trifluoroacetic anhydride and nitric acid.
Major Products:
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Formed through chlorination.
This compound dinitrates: Formed through nitration.
Scientific Research Applications
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies:
Mechanism of Action
The mechanism by which 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol exerts its effects involves interactions between its bromine and nitro groups with other molecules. The bromine atoms can participate in substitution reactions, while the nitro groups can undergo reduction or further nitration . The exact molecular targets and pathways would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Similar structure but with chlorine atoms instead of bromine.
1,4-Dibromo-2,3-butanedione: Another brominated compound with different functional groups.
Properties
CAS No. |
78800-75-6 |
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Molecular Formula |
C4H4Br2N4O10 |
Molecular Weight |
427.90 g/mol |
IUPAC Name |
1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol |
InChI |
InChI=1S/C4H4Br2N4O10/c5-3(7(13)14,8(15)16)1(11)2(12)4(6,9(17)18)10(19)20/h1-2,11-12H |
InChI Key |
FELDZWKVABRUFD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C([N+](=O)[O-])([N+](=O)[O-])Br)O)(C([N+](=O)[O-])([N+](=O)[O-])Br)O |
Origin of Product |
United States |
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